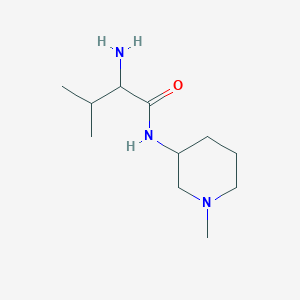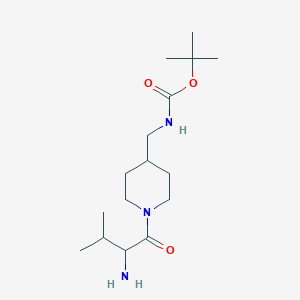![molecular formula C19H24ClNO2 B14790665 (2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B14790665.png)
(2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a biphenyl group and an amino acid derivative, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride typically involves several steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Amino Acid Derivative Formation: The amino acid derivative can be synthesized through a Strecker synthesis, involving the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Coupling of Biphenyl and Amino Acid Derivatives: The final step involves coupling the biphenyl group with the amino acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors for the Suzuki coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the biphenyl group, converting it to a cyclohexyl derivative.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Nitrated or sulfonated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral catalysis.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its amino acid derivative. It can serve as a model compound for understanding how similar structures interact with biological macromolecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its biphenyl group is a common motif in drug design, and the amino acid derivative can be modified to enhance biological activity.
Industry
In the industrial sector, (2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of (2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the amino acid derivative can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4S)-Methyl 5-phenyl-4-amino-2-methylpentanoate hydrochloride: Lacks the biphenyl group, making it less hydrophobic.
(2R,4S)-Methyl 5-(4-methoxyphenyl)-4-amino-2-methylpentanoate hydrochloride: Contains a methoxy group, altering its electronic properties.
(2R,4S)-Methyl 5-(4-chlorophenyl)-4-amino-2-methylpentanoate hydrochloride: Contains a chlorine atom, increasing its reactivity in substitution reactions.
Uniqueness
(2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is unique due to its biphenyl group, which provides enhanced hydrophobic interactions and potential for π-π stacking with aromatic residues in proteins. This makes it a valuable compound for studying complex molecular interactions and designing new pharmaceuticals.
Eigenschaften
Molekularformel |
C19H24ClNO2 |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
methyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-14(19(21)22-2)12-18(20)13-15-8-10-17(11-9-15)16-6-4-3-5-7-16;/h3-11,14,18H,12-13,20H2,1-2H3;1H |
InChI-Schlüssel |
JXCBCAOTPDLFLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)

![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)


![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14790639.png)


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)

![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)

